molecular formula C7H14O2 B3048465 1-Hydroxyheptan-2-one CAS No. 17046-01-4

1-Hydroxyheptan-2-one

Cat. No.: B3048465
CAS No.: 17046-01-4
M. Wt: 130.18 g/mol
InChI Key: GDVFVEWTCYWKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyheptan-2-one is an organic compound with the molecular formula C₇H₁₄O₂. It is a ketone with a hydroxyl group attached to the second carbon atom. This compound is known for its distinctive banana-like, fruity odor and is only slightly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyheptan-2-one can be synthesized through various methods. One common approach involves the oxidation of heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 1-chloroheptan-2-one in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptan-2-one. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyheptan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form heptanoic acid.

    Reduction: It can be reduced to form heptan-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation: Heptanoic acid.

    Reduction: Heptan-2-ol.

    Substitution: Various substituted heptanones depending on the reagent used.

Scientific Research Applications

1-Hydroxyheptan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds.

    Biology: It is studied for its role in the metabolic pathways of certain organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor

Mechanism of Action

The mechanism of action of 1-Hydroxyheptan-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    1-Hydroxybutan-2-one: A primary alpha-hydroxy ketone with similar reactivity but a shorter carbon chain.

    2-Heptanone: Lacks the hydroxyl group, resulting in different chemical properties and applications.

Uniqueness: 1-Hydroxyheptan-2-one’s unique combination of a hydroxyl group and a ketone group on a seven-carbon chain makes it a versatile compound in both synthetic and industrial applications. Its distinctive odor also sets it apart from other similar compounds.

Properties

IUPAC Name

1-hydroxyheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFVEWTCYWKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507055
Record name 1-Hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17046-01-4
Record name 1-Hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxyheptan-2-one
Reactant of Route 2
Reactant of Route 2
1-Hydroxyheptan-2-one
Reactant of Route 3
1-Hydroxyheptan-2-one
Reactant of Route 4
Reactant of Route 4
1-Hydroxyheptan-2-one
Reactant of Route 5
Reactant of Route 5
1-Hydroxyheptan-2-one
Reactant of Route 6
Reactant of Route 6
1-Hydroxyheptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.